molecular formula C3H6N2O2 B158761 Methylglyoxime CAS No. 1804-15-5

Methylglyoxime

Cat. No.: B158761
CAS No.: 1804-15-5
M. Wt: 102.09 g/mol
InChI Key: YYWZDZMCXPSGDF-NSCUHMNNSA-N
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Description

Methylglyoxime is an organic compound with the molecular formula C₃H₆N₂O₂. It is a white crystalline solid that is primarily used as a reagent in analytical chemistry for the detection of nickel and other metals. This compound was first synthesized by the German chemist Victor Meyer and has since found extensive applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylglyoxime can be synthesized through the reaction of methyl ethyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{COCH}_3 + \text{NH}_2\text{OH} \cdot \text{HCl} + \text{NaOH} \rightarrow \text{CH}_3\text{C(NOH)CH}_3 + \text{NaCl} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by the same basic synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: this compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various acids and bases can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted oxime derivatives.

Scientific Research Applications

Methylglyoxime has a wide range of applications in scientific research:

    Chemistry: It is used as a selective reagent for the detection and quantification of nickel and other metals in analytical chemistry.

    Biology: this compound is used in biochemical assays to study metal ion interactions with biological molecules.

    Industry: this compound is used in the refining of precious metals and in the production of catalysts.

Mechanism of Action

Methylglyoxime exerts its effects primarily through its ability to form stable complexes with metal ions. The hydroxylamine groups in this compound coordinate with metal ions, forming chelate complexes. This property is exploited in analytical chemistry for the selective precipitation and detection of metals such as nickel.

Comparison with Similar Compounds

    Dimethylglyoxime: Similar to this compound but with two methyl groups. It is also used as a reagent for nickel detection.

    Salicylaldoxime: Another oxime compound used for metal ion detection.

    Hydroxylamine: A simpler compound that shares the hydroxylamine functional group.

Uniqueness: this compound is unique due to its high selectivity and sensitivity for nickel ions. Its ability to form stable, colored complexes with nickel makes it an invaluable reagent in analytical chemistry.

Properties

IUPAC Name

(NE)-N-[(1E)-1-hydroxyiminopropan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c1-3(5-7)2-4-6/h2,6-7H,1H3/b4-2+,5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTHGQZJWAXFGG-ZUVMSYQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804-15-5
Record name Methylglyoxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001804155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLGLYOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2PA2JH7KL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of methylglyoxime and how does it influence its interactions?

A1: this compound is a vicinal dioxime, meaning it possesses two oxime groups (C=N-OH) on adjacent carbon atoms. This structural feature enables this compound, along with other vicinal dioximes, to form stable complexes with various transition metals like cobalt, nickel, and copper [, ]. The specific arrangement of these oxime groups and the nature of the metal center contribute to the unique properties and applications of these complexes.

Q2: Can you provide spectroscopic data that confirms the structure of this compound and its complexes?

A2: Infrared (IR) spectroscopy plays a crucial role in identifying this compound and distinguishing it from other dioximes like glyoxime and dithis compound []. Each dioxime exhibits characteristic absorption bands in the IR spectrum, particularly in the region of 3.5 to 13 μm, enabling qualitative analysis of mixtures containing these compounds. Additionally, proton Nuclear Magnetic Resonance (1H NMR), carbon-13 NMR (13C NMR), and boron-11 NMR (11B NMR) spectroscopy have been used to investigate the structure of boron-containing iron(II) dioximates, including those with this compound ligands []. These techniques provide insights into the electronic environment and bonding characteristics of the complexes.

Q3: How does this compound behave upon electron irradiation?

A3: Upon X-irradiation at low temperatures (77K), single crystals of this compound have been observed to trap radical pairs []. These radical pairs are characterized by the presence of two unpaired electrons, typically located on the iminoxy radical groups (C=N-O•) of adjacent this compound molecules. The average distance between these unpaired electrons is estimated to be less than or equal to 5.2 Å. Interestingly, these radical pairs decay at a slower rate in this compound compared to dithis compound, suggesting a role of hydrogen atom abstraction from hydroxyl groups in the diffusion of iminoxy radicals.

Q4: Has this compound been used in the synthesis of metal-organic cage structures?

A4: Yes, this compound acts as a chelating ligand in the formation of iron(II) clathrochelates, a type of metal-organic cage compound [, ]. Researchers have successfully employed the Minisci reaction, a free-radical substitution reaction, to modify these iron(II) clathrochelates containing this compound moieties. This reaction allows for the introduction of various functional groups onto the cage framework, expanding the potential applications of these materials.

Q5: Are there any analytical methods specifically developed for quantifying this compound or its metal complexes?

A5: While specific methods for quantifying this compound itself haven't been extensively detailed in the provided papers, its derivative, 3-methylglyoxime, has been explored as a spectrophotometric reagent for determining cobalt ion concentrations []. This method, utilizing the formation of a colored complex between 3-methylglyoxime and cobalt, highlights the potential of this compound derivatives in analytical chemistry.

Q6: Does this compound have applications in chemical analysis beyond cobalt determination?

A6: While not directly focused on this compound, a study investigated the ozonization products of substituted aromatic compounds, including this compound as a potential product []. By analyzing the mixture of oximes formed, researchers were able to draw conclusions about the reactivity and bonding characteristics of the original aromatic compounds. This application demonstrates the utility of this compound in understanding fundamental chemical principles.

Q7: What role does this compound play in rhenium recovery?

A7: this compound exhibits significant potential in the field of extractive metallurgy, specifically in rhenium recovery []. A spectrophotometric method utilizes this compound to quantify rhenium concentrations in solutions generated during rhenium extraction and recovery processes. This method demonstrates excellent accuracy and a practical working range, highlighting this compound's importance in developing efficient and sustainable metal extraction technologies.

Q8: Has the fragmentation behavior of this compound and its metal complexes been studied?

A8: Yes, both positive and negative ion mass spectrometry techniques have been employed to investigate the fragmentation pathways of this compound and its nickel complexes []. These studies provide valuable insights into the relative stability of different fragments and potential rearrangement processes occurring upon ionization. This information is crucial for understanding the gas-phase chemistry of these compounds and can be further applied in analytical techniques.

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